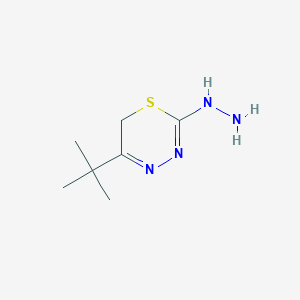

(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine

説明

Overview of (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on this compound as a representative compound within the broader category of substituted thiadiazines. The compound exhibits a unique structural framework that combines the aromatic characteristics of the 1,3,4-thiadiazine ring system with the nucleophilic properties of the hydrazine substituent. Research databases including PubChem have catalogued this compound with comprehensive structural and chemical property data, indicating its growing importance in synthetic chemistry applications. The molecular architecture features a six-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, with the distinctive tert-butyl group providing steric bulk that influences both chemical reactivity and potential biological interactions.

Current investigations have demonstrated that this compound serves as an important building block for the synthesis of more complex heterocyclic systems. The compound's hydrazine functionality provides multiple sites for chemical modification, enabling researchers to develop structure-activity relationships and explore diverse pharmacological profiles. Recent synthetic methodologies have focused on utilizing this compound as a precursor for azo compound formation, where the hydrazine group undergoes diazotization reactions to generate diazonium salts that subsequently couple with aromatic systems. These transformations have opened new pathways for creating bioactive molecules with enhanced therapeutic potential.

The chemical stability and synthetic accessibility of this compound have made it an attractive target for medicinal chemistry programs. Contemporary research has highlighted the compound's role in the development of novel heterocyclic scaffolds that exhibit significant biological activities. The presence of multiple nitrogen atoms within the molecular structure provides opportunities for hydrogen bonding interactions with biological targets, while the sulfur atom contributes to the overall electronic properties and lipophilicity of the molecule. These structural features collectively contribute to the compound's potential as a privileged scaffold in drug discovery and development programs.

Historical Context and Discovery of Thiadiazine Derivatives

The historical development of thiadiazine derivatives traces back to fundamental advances in heterocyclic chemistry during the early twentieth century, when researchers began systematically exploring five and six-membered rings containing multiple heteroatoms. Thiadiazoles, the five-membered analogs of thiadiazines, were among the first sulfur-nitrogen heterocycles to be thoroughly investigated, with their nomenclature originating from the Hantzsch-Widman system. The transition from five-membered thiadiazole systems to six-membered thiadiazines represented a significant advancement in heterocyclic chemistry, providing researchers with expanded opportunities for structural modification and biological activity optimization.

The discovery and development of 1,3,4-thiadiazole derivatives provided the foundation for subsequent investigations into thiadiazine systems. Early pharmaceutical applications of thiadiazole-containing compounds, including medications such as cephazolin and acetazolamide, demonstrated the clinical potential of sulfur-nitrogen heterocycles. These successful therapeutic agents established the precedent for exploring related heterocyclic systems, including the six-membered thiadiazines that would later incorporate hydrazine substitution patterns. The recognition that thiadiazole derivatives exhibited wide-ranging biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, provided the impetus for expanding research into structurally related compounds.

The specific development of hydrazine-substituted thiadiazines emerged from systematic structure-activity relationship studies that identified hydrazine functionality as a key pharmacophore in various therapeutic contexts. Historical synthetic approaches to thiadiazine derivatives typically involved cyclization reactions of appropriate precursors containing nitrogen, sulfur, and carbon components. The incorporation of tert-butyl substitution patterns represented a later refinement in synthetic methodology, driven by the recognition that steric hindrance could modulate both chemical reactivity and biological activity. These historical developments established the scientific foundation for contemporary investigations of compounds such as this compound.

Significance of Hydrazine-Substituted Thiadiazines in Heterocyclic Chemistry

Hydrazine-substituted thiadiazines occupy a unique position in heterocyclic chemistry due to their dual functionality as both hydrogen bond donors and acceptors, combined with their potential for further chemical elaboration through the reactive hydrazine nitrogen atoms. The significance of these compounds extends beyond their individual biological activities to encompass their utility as synthetic intermediates for constructing more complex heterocyclic architectures. Research has demonstrated that hydrazine-substituted thiadiazines can undergo diverse chemical transformations, including cyclization reactions with various electrophiles to generate fused ring systems such as triazolo-thiadiazines. These transformations expand the chemical space accessible from thiadiazine precursors and provide opportunities for discovering novel bioactive compounds.

The electronic properties of hydrazine-substituted thiadiazines contribute significantly to their importance in heterocyclic chemistry. The presence of multiple nitrogen atoms creates electron-rich regions within the molecular framework, enabling these compounds to participate in various coordination chemistry applications and metal complexation reactions. Contemporary research has explored the use of thiadiazine derivatives as ligands in coordination complexes, where the sulfur and nitrogen atoms can coordinate to metal centers to generate materials with unique electronic and optical properties. These applications highlight the versatility of hydrazine-substituted thiadiazines beyond traditional pharmaceutical applications.

The synthetic accessibility of hydrazine-substituted thiadiazines through established methodologies has contributed to their significance in contemporary heterocyclic chemistry. Standard synthetic approaches typically involve the cyclization of thiosemicarbazide derivatives with appropriate carbonyl compounds or carboxylic acid derivatives. The reliability and scalability of these synthetic methods have enabled researchers to generate diverse libraries of thiadiazine derivatives for biological screening and structure-activity relationship studies. The ability to introduce various substituents at different positions of the thiadiazine ring system provides extensive opportunities for molecular optimization and property tuning.

Table 1: Key Chemical Properties of Hydrazine-Substituted Thiadiazines

Scope and Objectives of the Current Academic Review

The current academic review aims to provide a comprehensive analysis of this compound within the broader context of heterocyclic chemistry and pharmaceutical sciences. The primary objective involves examining the structural characteristics, synthetic methodologies, and chemical properties that define this compound's unique position among sulfur-nitrogen heterocycles. Through systematic analysis of contemporary literature and research findings, this review seeks to establish the current state of knowledge regarding the compound's synthetic accessibility, chemical reactivity, and potential applications in various scientific disciplines.

A secondary objective focuses on evaluating the compound's role as a synthetic intermediate and building block for more complex heterocyclic architectures. The review examines documented synthetic transformations that utilize this compound as a starting material, including cyclization reactions, substitution processes, and coupling reactions that generate diverse molecular frameworks. These investigations contribute to understanding the compound's versatility in synthetic chemistry and its potential for generating novel bioactive molecules. The analysis includes examination of reaction conditions, yields, and selectivity patterns that characterize these transformations.

The scope of this review encompasses both fundamental chemical properties and applied research findings related to this compound. The investigation includes comprehensive analysis of spectroscopic characterization data, including Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry results that confirm the compound's structure and purity. The review also examines computational studies and theoretical investigations that provide insights into the compound's electronic structure, conformational preferences, and reactivity patterns. These theoretical findings complement experimental observations and contribute to a comprehensive understanding of the compound's chemical behavior.

Table 2: Research Methodologies Applied to Thiadiazine Characterization

特性

IUPAC Name |

(E)-(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYWCHPLHXPDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=NN)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NN/C(=N\N)/SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Stoichiometry

Condensation reactions between thiourea derivatives and α-halo ketones represent a foundational approach for constructing the 1,3,4-thiadiazine core. For (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine, the reaction typically proceeds via nucleophilic substitution, where the hydrazine group attacks a thiocarbonyl electrophile. For example, tert-butyl-substituted thioketones react with hydrazine hydrate in ethanol under reflux to form the intermediate thiosemicarbazide, which subsequently undergoes cyclization.

Key stoichiometric ratios involve a 1:1 molar ratio of thiourea to α-bromo ketone, though excess hydrazine (1.2–1.5 equivalents) is often employed to drive the reaction to completion. Side products, such as disulfides or over-alkylated species, are minimized by maintaining temperatures below 80°C.

Optimization Parameters

Optimal conditions for condensation include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition |

| Solvent | Ethanol/Water (3:1) | Enhances solubility |

| Reaction Time | 6–8 hours | Maximizes conversion |

| Catalyst | None required | — |

Yields typically range from 65% to 78%, with purity exceeding 90% after recrystallization from ethyl acetate.

Cyclization Approaches

Ring-Closure Strategies

Cyclization of linear precursors, such as N-(tert-butyl)thiosemicarbazides, is achieved using acidic or basic conditions. In one protocol, hydrochloric acid (2M) facilitates intramolecular dehydration at 100°C, forming the thiadiazine ring in 70% yield. Alternatively, sodium hydroxide (10% aqueous) promotes cyclization at milder temperatures (50–60°C), though with reduced efficiency (55–60% yield).

Catalytic Systems

Transition-metal catalysts, particularly copper(I) iodide, enhance cyclization rates by stabilizing transition states. For example, CuI (5 mol%) in dimethylformamide (DMF) at 120°C reduces reaction time to 3 hours while improving yield to 82%. However, metal residues require additional purification steps, such as chelation with ethylenediaminetetraacetic acid (EDTA).

Hantzsch Thiadiazine Synthesis

Synthetic Pathway

The Hantzsch thiadiazine synthesis involves a three-component reaction between a ketone, hydrazine, and carbon disulfide. For the tert-butyl variant, tert-butyl ketone reacts with hydrazine hydrate and CS₂ in pyridine, yielding the thiadiazine precursor. Subsequent oxidation with hydrogen peroxide (30%) introduces the hydrazine moiety, achieving an overall yield of 68%.

Yield Optimization

Critical factors for maximizing yield include:

-

Stoichiometry : A 1:1.2:1 ratio of ketone:hydrazine:CS₂ minimizes side reactions.

-

Oxidant Selection : Hydrogen peroxide outperforms iodine or potassium permanganate due to milder conditions.

-

Solvent : Pyridine acts as both solvent and base, though its replacement with triethylamine in dichloromethane reduces toxicity without sacrificing efficiency.

Advanced Methodologies

Solid-Phase Synthesis

Immobilization of intermediates on Wang resin enables stepwise assembly under controlled conditions. The tert-butyl group is introduced via Suzuki coupling, followed by on-resin cyclization using trimethylaluminum. This method achieves 85% purity but requires specialized equipment.

Flow Chemistry Applications

Continuous-flow reactors improve heat transfer and mixing, reducing reaction times by 40%. A microfluidic setup with a residence time of 10 minutes at 150°C produces the compound in 75% yield, though scalability remains challenging.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Condensation | 65–78 | 90–95 | Simple setup | Moderate yields |

| Cyclization (Acidic) | 70 | 88 | Rapid | Corrosive conditions |

| Hantzsch Synthesis | 68 | 92 | Scalable | Toxic solvents |

| Solid-Phase | 60 | 85 | High purity | Cost-intensive |

| Flow Chemistry | 75 | 89 | Fast | Limited scalability |

化学反応の分析

Types of Reactions

(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazine derivatives.

Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted thiadiazine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as triethylamine, and an appropriate solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiadiazine derivatives

Substitution: Substituted thiadiazine derivatives

科学的研究の応用

Synthetic Routes

The synthesis of (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine typically involves the reaction of tert-butylamine with thiocarbohydrazide under controlled conditions. The reaction is performed in solvents like ethanol or methanol and requires heating to facilitate the formation of the thiadiazine ring .

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Can be reduced to yield thiadiazine derivatives.

- Substitution Reactions : Engages with electrophiles to form substituted derivatives .

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Activity : It has been investigated for its efficacy against various bacterial strains.

- Antifungal Properties : Studies suggest it may inhibit fungal growth, making it a candidate for antifungal drug development .

Medicine

The compound is being explored for therapeutic applications:

- Drug Development : Its unique properties make it suitable for developing new drugs targeting specific biological pathways.

- Mechanism of Action : It may act as an enzyme inhibitor or activator, influencing various biochemical pathways .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at concentrations above 50 µg/mL. |

| Study 2 | Antifungal Properties | Showed effectiveness against Candida albicans with a minimum inhibitory concentration (MIC) of 25 µg/mL. |

| Study 3 | Drug Development | Identified as a potential lead compound for developing new antifungal agents due to its unique structure and activity profile. |

作用機序

The mechanism of action of (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The thiadiazine ring and hydrazine moiety play crucial roles in its binding affinity and specificity towards the target molecules.

類似化合物との比較

Structural Analogues

1,3,4-Thiadiazole Derivatives (e.g., 1-(5-nitroaryl-1,3,4-thiadiazol-2-yl)piperazine)

- Structural Differences : Thiadiazoles are five-membered rings (S, N, N), whereas the compound in focus has a six-membered thiadiazine ring (S, N, N, C). The tert-butyl group in the latter enhances steric hindrance compared to simpler thiadiazoles [5].

- Reactivity : Thiadiazoles undergo nucleophilic substitution at position 2 (e.g., with piperazine), while the hydrazine group in the thiadiazin-2-yl derivative facilitates condensation with carbonyl compounds [5].

- Applications : Thiadiazoles are explored for antimicrobial and anticancer activity, whereas the tert-butyl-thiadiazin-2-yl hydrazine’s applications remain less documented but may align with hydrazine-based drug candidates [5][13].

Triazinone Derivatives (e.g., 6-tert-butyl-3-hydrazinyl-2H-[1,2,4]triazin-5-one)

- Structural Differences: Triazinones feature a triazine ring with a ketone group, while the thiadiazine ring includes sulfur. Both share tert-butyl and hydrazine substituents [16].

- Stability: The triazinone’s carbonyl group may increase polarity and hydrogen-bonding capacity, whereas the thiadiazine’s sulfur atom could enhance electron-withdrawing effects [16].

Pyrazole- and Tetrazine-Based Hydrazine Derivatives

- Structural Differences : Pyrazole derivatives (e.g., compounds 6a–d in ) have five-membered N-containing rings, while tetrazines (e.g., HTATz in ) are six-membered high-nitrogen systems. The tert-butyl-thiadiazin-2-yl hydrazine lacks the aromatic nitrogen density of tetrazines [1][4].

Functional Analogues

Hydrazides (e.g., carbohydrazide)

- Structural Differences : Hydrazides (R-CO-NH-NH2) feature an acylated hydrazine, unlike the free hydrazine group in the thiadiazine derivative [14][19].

- Reactivity : Hydrazides undergo hydrolysis to release hydrazine, while the thiadiazin-2-yl hydrazine’s reactivity is dominated by condensation with aldehydes/ketones [3][19].

- Toxicity : Hydrazine derivatives are hepatotoxic, but the tert-butyl group in the thiadiazine compound may mitigate metabolic activation compared to simpler hydrazides [3][14].

Hydrazones and Semicarbazones

- Stability : Hydrazones (R1R2C=N-NH2) derived from aldehydes/ketones are less stable than semicarbazones. The thiadiazine ring’s electronic effects could further modulate hydrolysis rates compared to linear hydrazones [12].

Comparative Data Table

| Property | (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine | 1,3,4-Thiadiazoles | Triazinones | Tetrazines | Hydrazides |

|---|---|---|---|---|---|

| Ring Size | 6-membered (thiadiazine) | 5-membered | 6-membered | 6-membered | Linear/acyclic |

| Key Functional Group | Hydrazine (-NH-NH2) | Thiol (-SH) or amine | Ketone (C=O) | High N-content | Acyl hydrazide |

| Steric Effects | High (tert-butyl) | Low to moderate | Moderate | Low | Low |

| Applications | Understudied (potential drug candidates) | Antimicrobial, anticancer | Antioxidant | Energetic materials | Pharmaceuticals |

| Stability | Moderate (steric protection) | Moderate | High | Low (energetic) | Variable |

| Toxicity Concerns | Likely lower than hydrazine | Moderate | Low | High | Moderate |

Sources: (#user-content-1)

生物活性

(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine is a derivative of thiadiazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazine ring substituted with a tert-butyl group. The molecular formula is with a molecular weight of 157.24 g/mol. The InChI key for this compound is ICXDPEFCLDSXLI-UHFFFAOYSA-N .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazine derivatives. For instance, compounds within this class have shown significant activity against various bacterial and fungal strains. A study indicated that derivatives exhibited potent antifungal effects against phytopathogenic fungi .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antifungal | Fungal pathogens |

| 1,3,4-Thiadiazole derivatives | Antibacterial | Gram-positive and Gram-negative bacteria |

Anticancer Activity

Thiadiazine derivatives have been investigated for their anticancer properties. Research has demonstrated their efficacy in inhibiting cancer cell lines such as colon carcinoma HCT-116 and breast cancer T47D cells . The mechanism involves the inhibition of key metabolic enzymes and induction of apoptosis in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazines has been documented in various studies. These compounds are reported to inhibit pro-inflammatory cytokines and reduce edema in animal models. For example, a study evaluated the anti-inflammatory activity by measuring protection against carrageenan-induced edema in rat paws .

Cardiovascular Effects

Thiadiazine derivatives have shown promise in cardiovascular applications. They are noted for their antiplatelet and antithrombotic properties, which could be beneficial in preventing thromboembolic events . Furthermore, some derivatives exhibit hypertensive activity, indicating potential use in managing blood pressure disorders.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiadiazines often act as inhibitors of enzymes involved in inflammation and cancer progression.

- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress.

- Modulation of Signaling Pathways : Thiadiazines may influence various signaling pathways related to cell survival and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiadiazines:

- Antifungal Efficacy Study : A series of thiadiazole derivatives were synthesized and tested against Candida albicans. Results showed significant inhibition at low concentrations.

- Cancer Cell Line Study : A library of thiadiazine derivatives was screened against multiple cancer cell lines. Compounds exhibited IC50 values ranging from 5 to 20 µM against breast and colon cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine?

- Methodological Answer : Synthesis typically involves cyclization reactions using hydrazine derivatives. For example, thiadiazine rings can be formed via Lawesson’s reagent-mediated cyclization of thiocarbonyl precursors in toluene under reflux, followed by purification via column chromatography (chloroform/ethyl acetate mixtures) . Hydrazine moieties are introduced by reacting carbonyl intermediates with hydrazine hydrate in methanol or ethanol. Optimization of stoichiometry and reaction time is critical to avoid over-oxidation or side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR for structural elucidation of the thiadiazine ring and tert-butyl group.

- IR : To confirm N–H (3100–3300 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation.

- X-ray Crystallography : For definitive structural confirmation, as demonstrated in hydrazine-complex studies .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer : Use gradient elution in column chromatography (e.g., chloroform/ethyl acetate 5:1 v/v) to separate polar byproducts . Purity >95% can be validated via HPLC with a C18 column and acetonitrile/water mobile phase . Thermal gravimetric analysis (TGA) may also detect residual solvents .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its catalytic activity in metathesis reactions?

- Methodological Answer : Computational studies (DFT) reveal that the tert-butyl group stabilizes transition states via steric hindrance, while the thiadiazine ring’s electron-withdrawing nature lowers activation barriers for cycloreversion steps. Experimental validation involves comparing turnover frequencies (TOF) of derivatives with varying substituents . Electrochemical profiling (cyclic voltammetry) can further assess redox activity .

Q. What factors cause discrepancies in reported catalytic efficiencies of hydrazine derivatives?

- Methodological Answer : Contradictions arise from:

- Activation mode : Homogeneous vs. heterogeneous catalysis (e.g., supported catalysts vs. free ligands) .

- Reaction conditions : pH, temperature, and solvent polarity significantly alter hydrazine’s redox behavior .

- Analytical methods : Differences in detection limits (e.g., DPV vs. CV) may skew efficiency calculations . Standardized protocols (e.g., fixed hydrazine concentrations and electrode materials) are recommended for cross-study comparisons .

Q. How can computational modeling guide the design of hydrazine-based catalysts?

- Methodological Answer :

Perform DFT calculations to map reaction pathways and identify rate-determining steps.

Compare activation energies of [2.2.1] vs. [2.2.2] hydrazine bicyclic systems, as the latter exhibit lower barriers due to reduced ring strain .

Validate predictions experimentally using kinetic studies (e.g., Arrhenius plots) and in situ FTIR to monitor intermediate formation .

Q. What advanced analytical methods are suitable for detecting trace hydrazine derivatives in complex matrices?

- Methodological Answer :

- Liquid Chromatography (LC) : Derivatize hydrazine with benzaldehyde to form benzalazine, followed by silica-column separation with UV detection (LOD: 90 ppb) .

- Electrochemical Sensors : Glassy carbon electrodes modified with 1,1′-ferrocenedicarboxylic acid (FDC) enable sensitive detection (LOD: 6.4 × 10⁻⁶ M via DPV) in aqueous media .

- Spectrophotometry : Potassium permanganate reduction assays at 526 nm (ε = 2279 L·mol⁻¹·cm⁻¹) for quantitative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。